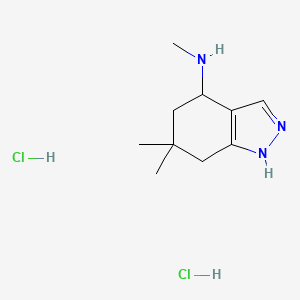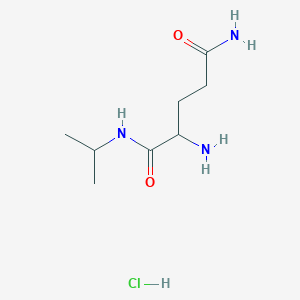
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Übersicht
Beschreibung
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate, also known as FOMPAO, is a new class of synthetic organic compound that has recently been developed and studied for its potential applications in the scientific research field. FOMPAO is a heterocyclic compound with a fused five-membered ring structure that contains both nitrogen and sulfur atoms. It has been studied for its ability to act as a catalyst for various chemical reactions, as well as for its potential use as a drug or therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Energetic Materials Synthesis
A study by Yu et al. (2017) described the synthesis of energetic materials using compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. This research highlighted the creation of N-trinitroethylamino derivatives and energetic salts, leveraging the combination of 1,2,5- and 1,2,4-oxadiazole rings. The study revealed these compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, suggesting potential applications in energetic materials that are superior to TNT (Yu et al., 2017).
Antimicrobial Activities
The antimicrobial properties of azole derivatives, including those derived from 1,3,4-oxadiazole and 1,2,4-triazole, were investigated in a study by Başoğlu et al. (2013). The research involved synthesizing these derivatives from furan-2-carbohydrazide, a related compound, and testing them for antimicrobial activities. Some synthesized compounds displayed activity against tested microorganisms, suggesting a potential avenue for antimicrobial drug development (Başoğlu et al., 2013).
Tautomeric Equilibrium Studies
A study by Koparır et al. (2005) synthesized compounds like 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide. This research explored the thiol-thione tautomeric equilibrium of these compounds, providing insights into their chemical properties and potential applications (Koparır et al., 2005).
Photochemical Synthesis
Buscemi et al. (2001) developed a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This innovative approach involved irradiating 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in the presence of various nitrogen nucleophiles, indicating potential applications in organic synthesis and pharmaceutical research (Buscemi et al., 2001).
Wirkmechanismus
- Furan derivatives exhibit a wide range of biological and pharmacological properties . However, for our specific compound, we need more data to identify its primary targets.
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.C2H2O4/c1-16-6-4-7(11)10-12-9(13-15-10)8-3-2-5-14-8;3-1(4)2(5)6/h2-3,5,7H,4,6,11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJECBZDNBLCTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CO2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)
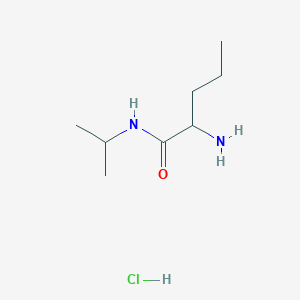
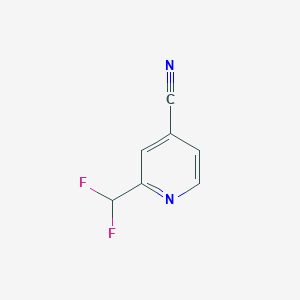
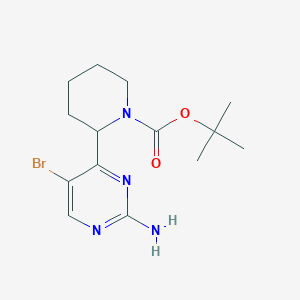
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)
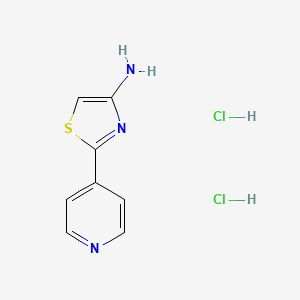
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)
![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)
